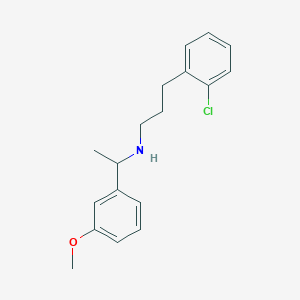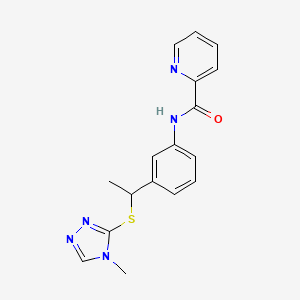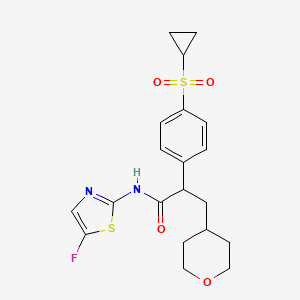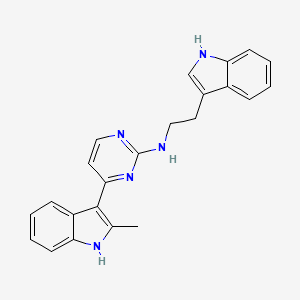
Val-Cit-PAB-MMAF sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by proteases such as cathepsin B.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DMSO: Used as a solvent for dissolving the compound.
Proteases: Enzymes like cathepsin B that cleave the peptide linker.
Major Products
The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .
Applications De Recherche Scientifique
Val-Cit-PAB-MMAF sodium has several scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving drug delivery systems by enhancing the specificity and efficacy of therapeutic agents.
Biological Research: Used in research to study the mechanisms of drug action and the role of specific proteins in cancer cell proliferation.
Mécanisme D'action
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparaison Avec Des Composés Similaires
Val-Cit-PAB-MMAF sodium is unique compared to other similar compounds due to its specific peptide linker and potent cytotoxic agent. Similar compounds include:
Val-Cit-PAB-MMAE: Another ADC linker that uses monomethyl auristatin E (MMAE) instead of MMAF.
Val-Ala-PABC-MMAF: Uses a different peptide linker (Val-Ala-PABC) but the same cytotoxic agent (MMAF).
This compound stands out due to its specific linker design, which allows for efficient cleavage and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy .
Propriétés
Formule moléculaire |
C58H91N10NaO13 |
|---|---|
Poids moléculaire |
1159.4 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
Clé InChI |
VKWAOGJXVRQDIB-RKJISGKISA-M |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)




![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)

